molecular formula C7H7BrClNO B13657497 2-Bromo-6-(chloromethyl)-4-methoxypyridine

2-Bromo-6-(chloromethyl)-4-methoxypyridine

Cat. No.: B13657497
M. Wt: 236.49 g/mol
InChI Key: AWDHTPGPZQJKSI-UHFFFAOYSA-N
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Description

2-Bromo-6-(chloromethyl)-4-methoxypyridine is a substituted pyridine derivative featuring three distinct functional groups: a bromine atom at position 2, a chloromethyl group at position 6, and a methoxy group at position 4. This compound’s structure renders it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogenated pyridines are often employed for cross-coupling reactions or further functionalization .

The electron-donating methoxy group at position 4 enhances the aromatic ring’s electron density, influencing regioselectivity in subsequent reactions .

Properties

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

2-bromo-6-(chloromethyl)-4-methoxypyridine

InChI

InChI=1S/C7H7BrClNO/c1-11-6-2-5(4-9)10-7(8)3-6/h2-3H,4H2,1H3

InChI Key

AWDHTPGPZQJKSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)Br)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(chloromethyl)-4-methoxypyridine typically involves the halogenation of a pyridine derivative. One common method starts with 2,6-dibromopyridine, which undergoes a series of reactions including halogen-metal exchange and subsequent chlorination. The use of isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) and cyanuric chloride has been reported to facilitate these reactions under milder conditions compared to traditional reagents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective starting materials and reagents, as well as reaction conditions that ensure high yield and purity. The process typically involves multiple steps, including bromination, chlorination, and methoxylation, followed by purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-(chloromethyl)-4-methoxypyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Bromo-6-(chloromethyl)-4-methoxypyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in coordination chemistry.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(chloromethyl)-4-methoxypyridine involves its interaction with various molecular targets. The presence of halogen atoms and a methoxy group allows it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis. The specific pathways and molecular targets depend on the context in which the compound is used, such as in enzyme inhibition or as a precursor in synthetic chemistry.

Comparison with Similar Compounds

4-Bromo-2-methoxy-6-methylpyridine

  • Substituent Impact : The methyl group at C6 reduces steric hindrance compared to chloromethyl, while the methoxy at C2 directs electrophilic substitution to C5.
  • Applications : Used in ligand synthesis for catalysis due to its electron-rich aromatic system .

2-Bromo-4-(chloromethyl)-6-methylpyridine

  • Reactivity : The chloromethyl group at C4 is more accessible for nucleophilic attack than C6 in the target compound, favoring different regiochemical outcomes .

2-Bromo-4-chloro-5-methoxypyridine

  • Electronic Effects : Methoxy at C5 deactivates the ring less than para-substituted methoxy groups, altering reaction pathways in cross-coupling chemistry .

2-Bromo-3-methylpyridine

  • Simplified Structure: Lacking functional groups limits its utility as a multifunctional intermediate but simplifies synthesis of mono-substituted pyridines .

5-Bromo-2-chloropyrimidin-4-amine

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